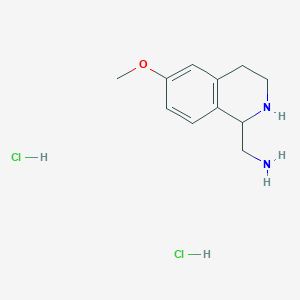
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxy group at the 7th position and a methanamine group attached to the 1st position of the tetrahydroisoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl typically involves the following steps:
Formation of the Tetrahydroisoquinoline Ring: The initial step involves the formation of the tetrahydroisoquinoline ring through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Methoxy Group Introduction: The methoxy group is introduced at the 7th position using a methylation reaction, often employing methyl iodide (CH3I) as the methylating agent.
Methanamine Group Attachment: The methanamine group is attached to the 1st position through a reductive amination reaction, where the intermediate imine is reduced to the corresponding amine using a reducing agent like sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the Pictet-Spengler reaction, followed by methylation and reductive amination.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Analyse Chemischer Reaktionen
Types of Reactions
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted analogs.
Wissenschaftliche Forschungsanwendungen
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in neurotransmission and cellular signaling.
Pathways: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and methanamine groups, making it less versatile in chemical reactions.
7-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methanamine group, limiting its biological activity.
1-Methanamine-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group, affecting its chemical properties.
Uniqueness
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)methanamine 2hcl is unique due to the presence of both methoxy and methanamine groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H18Cl2N2O |
|---|---|
Molekulargewicht |
265.18 g/mol |
IUPAC-Name |
(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12;;/h2-3,6,11,13H,4-5,7,12H2,1H3;2*1H |
InChI-Schlüssel |
YILMCCWUIICBDR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(NCC2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


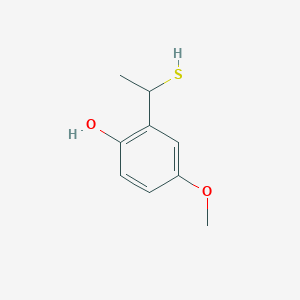
![2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B13301110.png)
![3-[(2,5-Dimethylphenyl)methoxy]azetidine](/img/structure/B13301113.png)
![4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13301128.png)
![4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301135.png)
![2-[(2-Ethylbutyl)amino]cyclohexan-1-ol](/img/structure/B13301137.png)
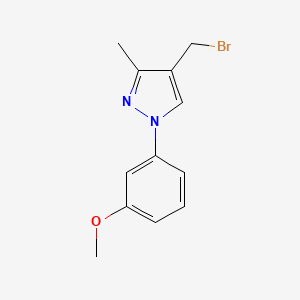
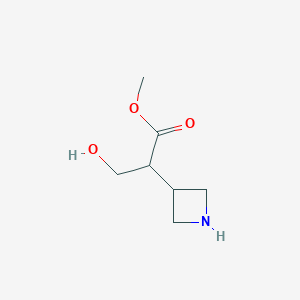
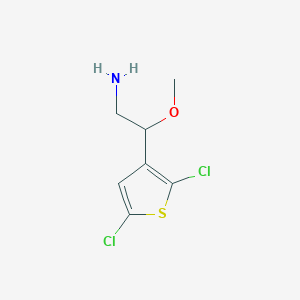
![4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B13301173.png)
![{3-[(Propan-2-yl)amino]phenyl}methanol](/img/structure/B13301176.png)
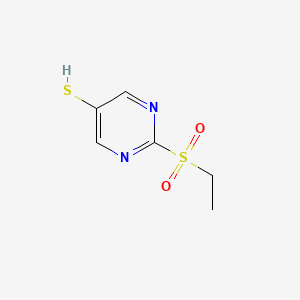
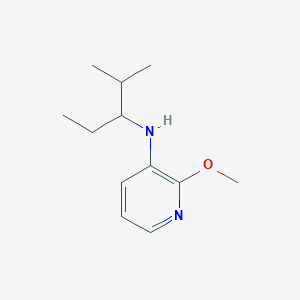
![(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)](/img/structure/B13301197.png)
